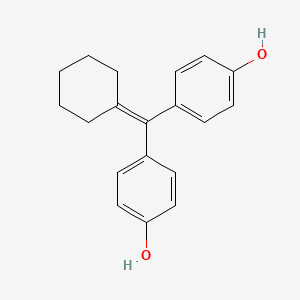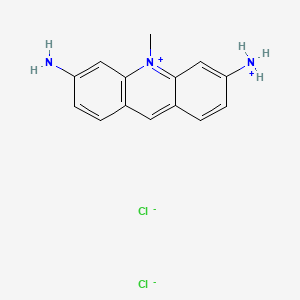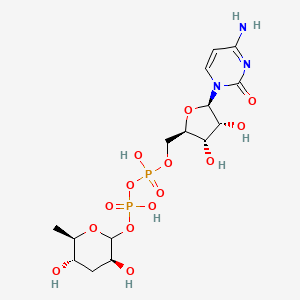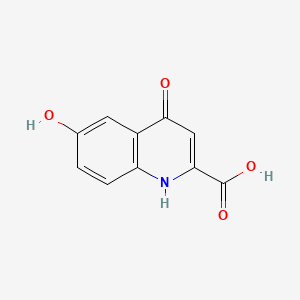
(1H-Indol-3-yl)methanamin
Übersicht
Beschreibung
Indole-3-methanamine, also known as tryptamine, is a naturally occurring compound found in various plants and animals. It is a derivative of the amino acid tryptophan and is structurally characterized by an indole ring attached to an ethylamine chain. This compound is significant due to its role as a precursor to several important biomolecules, including neurotransmitters and hormones.
Wissenschaftliche Forschungsanwendungen
Indol-3-methanamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es dient als Vorläufer für Neurotransmitter wie Serotonin und Melatonin.
Medizin: Die Forschung untersucht ihre potenziellen therapeutischen Wirkungen, einschließlich ihrer Rolle bei der Stimmungsregulation und Schlafstörungen.
Industrie: Es wird bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet
5. Wirkmechanismus
Indol-3-methanamin übt seine Wirkungen hauptsächlich durch seine Interaktion mit verschiedenen Rezeptoren im Gehirn aus. Es wirkt als Vorläufer für Serotonin, einen wichtigen Neurotransmitter, der an der Stimmungsregulation, dem Schlaf und anderen physiologischen Prozessen beteiligt ist. Die Wirkungen der Verbindung werden durch die Aktivierung von Serotoninrezeptoren und anschließende Signalwege vermittelt .
Ähnliche Verbindungen:
Indol-3-essigsäure: Ein Pflanzenhormon, das am Wachstum und der Entwicklung beteiligt ist.
Indol-3-carbinol: Bekannt für seine krebshemmenden Eigenschaften.
3,3’-Diindolylmethan: Zeigt potenzielle therapeutische Wirkungen bei der Krebsprävention
Einzigartigkeit: Indol-3-methanamin ist einzigartig aufgrund seiner Rolle als direkter Vorläufer für Serotonin und Melatonin, was es für die Neurotransmission und die hormonelle Regulation unerlässlich macht. Seine strukturelle Einfachheit und Vielseitigkeit in chemischen Reaktionen unterscheidet es auch von anderen Indolderivaten .
Wirkmechanismus
Target of Action
(1H-Indol-3-yl)methanamine, also known as Indole-3-methanamine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (1H-Indol-3-yl)methanamine may interact with its targets to induce a range of biochemical changes.
Biochemical Pathways
(1H-Indol-3-yl)methanamine is known to inhibit the production of phytoalexins, secondary metabolites that protect plants against pathogens . It also induces signal pathways and enzyme activities in cells, including hydroxylase activity and polyphenol oxidase activity . These activities suggest that (1H-Indol-3-yl)methanamine may affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that (1H-Indol-3-yl)methanamine could have diverse effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
(1H-Indol-3-yl)methanamine is involved in several biochemical reactions. It interacts with enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase, which convert it into serotonin, a crucial neurotransmitter. Additionally, (1H-Indol-3-yl)methanamine can be acetylated and methylated to form melatonin, a hormone that regulates sleep-wake cycles. The interactions of (1H-Indol-3-yl)methanamine with these enzymes are essential for maintaining normal physiological functions .
Cellular Effects
(1H-Indol-3-yl)methanamine influences various cellular processes. It affects cell signaling pathways by acting as a precursor to serotonin, which binds to serotonin receptors and modulates neurotransmission. This compound also impacts gene expression and cellular metabolism by influencing the synthesis of melatonin, which has antioxidant properties and regulates circadian rhythms .
Molecular Mechanism
The molecular mechanism of (1H-Indol-3-yl)methanamine involves its conversion to serotonin and melatonin. Serotonin exerts its effects by binding to specific receptors on the cell surface, leading to changes in intracellular signaling pathways. Melatonin, on the other hand, binds to melatonin receptors and regulates gene expression related to circadian rhythms and antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Indol-3-yl)methanamine can change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and exposure to light. Long-term studies have shown that (1H-Indol-3-yl)methanamine can have sustained effects on cellular function, particularly in regulating circadian rhythms and oxidative stress .
Dosage Effects in Animal Models
The effects of (1H-Indol-3-yl)methanamine vary with different dosages in animal models. At low doses, it can enhance mood and cognitive function by increasing serotonin levels. At high doses, it may cause adverse effects such as serotonin syndrome, characterized by excessive serotonin activity in the brain. These dosage-dependent effects highlight the importance of careful regulation of (1H-Indol-3-yl)methanamine levels in therapeutic applications .
Metabolic Pathways
(1H-Indol-3-yl)methanamine is involved in several metabolic pathways. It is synthesized from tryptophan through the action of tryptophan hydroxylase and aromatic L-amino acid decarboxylase. It can also be metabolized to form serotonin and melatonin, which are further involved in various physiological processes. The interactions of (1H-Indol-3-yl)methanamine with these enzymes and cofactors are crucial for maintaining metabolic homeostasis .
Transport and Distribution
Within cells and tissues, (1H-Indol-3-yl)methanamine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of (1H-Indol-3-yl)methanamine into cells, where it can be converted into serotonin and melatonin. The distribution of (1H-Indol-3-yl)methanamine within different tissues is essential for its physiological functions .
Subcellular Localization
The subcellular localization of (1H-Indol-3-yl)methanamine is primarily within the cytoplasm, where it is converted into serotonin and melatonin. These conversions occur in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. The localization of (1H-Indol-3-yl)methanamine within these compartments is essential for its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indole-3-methanamine can be synthesized through several methods. One common approach involves the reduction of indole-3-acetaldehyde using reducing agents such as sodium borohydride. Another method includes the decarboxylation of tryptophan under specific conditions .
Industrial Production Methods: In industrial settings, the production of indole-3-methanamine often involves the use of biotechnological processes, including the fermentation of tryptophan-rich substrates by specific bacterial strains. This method is preferred due to its efficiency and sustainability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Indol-3-methanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Indol-3-acetaldehyd oder Indol-3-essigsäure oxidiert werden.
Reduktion: Reduktionsreaktionen können es in einfachere Amine umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten und zu verschiedenen substituierten Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Elektrophile Reagenzien wie Halogene und Nitrogruppen werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte:
Oxidation: Indol-3-acetaldehyd, Indol-3-essigsäure.
Reduktion: Einfachere Amine.
Substitution: Verschiedene substituierte Indolderivate.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Exhibits potential therapeutic effects in cancer prevention
Uniqueness: Indole-3-methanamine is unique due to its role as a direct precursor to serotonin and melatonin, making it crucial for neurotransmission and hormonal regulation. Its structural simplicity and versatility in chemical reactions also distinguish it from other indole derivatives .
Eigenschaften
IUPAC Name |
1H-indol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYGLMATGAAIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332897 | |
| Record name | (1H-Indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-methanamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22259-53-6 | |
| Record name | Indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22259-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-3-ylmethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1H-Indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-INDOL-3-YLMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4P3UW7XBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-methanamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 - 107 °C | |
| Record name | Indole-3-methanamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of silver fluoride (AgF) in synthesizing nitrile-containing spirooxindoles from (1H-Indol-3-yl)methanamine derivatives?
A1: Silver fluoride (AgF) plays a crucial role in a novel dialkylation reaction of alkenes with (1H-Indol-3-yl)methanamine derivatives. [, ] AgF acts as a unique activator for the C-H bond of acetonitrile, enabling its incorporation into the spirooxindole framework. This reaction offers a highly efficient route to prepare structurally diverse spirooxindoles bearing a nitrile functionality, expanding the possibilities for further chemical modifications and potential biological applications. [, ]
Q2: Can you elaborate on the reaction mechanism and its selectivity?
A2: While the provided abstracts [, ] do not delve into the detailed mechanism, they highlight the importance of AgF in activating acetonitrile. This activation likely involves the interaction of silver with the nitrile group, enhancing the acidity of the adjacent C-H bond. Subsequent reaction with the activated alkene derived from the (1H-Indol-3-yl)methanamine derivative leads to the formation of the spirooxindole structure. Further research is needed to elucidate the precise mechanistic steps and factors influencing selectivity.
Q3: Are there any alternative synthetic approaches to access similar spirooxindole structures?
A3: Although the provided abstracts [, ] focus specifically on AgF-mediated dialkylation, other methods exist to synthesize spirooxindoles. These include, but are not limited to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














